4-Chlorophenyl isocyanate

Description

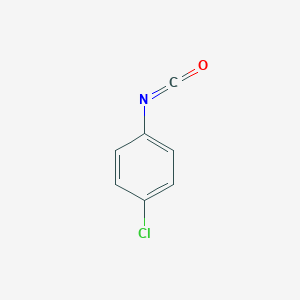

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAKRBAJFHTIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Record name | P-CHLOROPHENYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040732 | |

| Record name | 4-Chlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-chlorophenyl isocyanate appears as colorless to yellow liquid or crystals. Used as an intermediate in pesticide and pharmaceutical manufacture., Colorless to yellow liquid or white solid; [Hawley] White crystalline solid; mp = 29-31 deg C; [MSDSonline] | |

| Record name | P-CHLOROPHENYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorophenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5688 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

204 °C, BP: 116 °C at 45 mm Hg | |

| Record name | 4-Chlorophenyl Isocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

110 °C, 230 °F | |

| Record name | 4-Chlorophenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5688 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Chlorophenyl Isocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in organic solvents | |

| Record name | 4-Chlorophenyl Isocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.25 g/cu cm at 40 °C | |

| Record name | 4-Chlorophenyl Isocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

95.4 [mmHg], VP: 95.4 mm Hg at 20 °C, 19.4 mm Hg at 25 °C (extrapolated) | |

| Record name | 4-Chlorophenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5688 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Chlorophenyl Isocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to slightly yellow liquid or crystals, White solid or crystals | |

CAS No. |

104-12-1 | |

| Record name | P-CHLOROPHENYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROPHENYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46XL60WI8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Chlorophenyl Isocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

31.3 °C | |

| Record name | 4-Chlorophenyl Isocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorophenyl Isocyanate (CAS 104-12-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorophenyl Isocyanate (CAS 104-12-1), a pivotal chemical intermediate in the synthesis of a wide range of biologically active compounds. This document details its physicochemical properties, safety and handling protocols, synthesis and reactivity, and its application in the development of pharmaceuticals and agrochemicals.

Core Properties of this compound

This compound is a white to yellowish crystalline solid at room temperature, characterized by a sharp, pungent odor.[1] It is a highly reactive compound due to the isocyanate functional group, making it a versatile reagent in organic synthesis.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 104-12-1 | |

| Molecular Formula | C₇H₄ClNO | |

| Molecular Weight | 153.57 g/mol | |

| Appearance | White to yellowish crystalline solid | [2] |

| Melting Point | 26-31 °C | [3] |

| Boiling Point | 203-204 °C at 760 mmHg | [3] |

| Density | 1.2 g/mL at 25 °C | [2] |

| Vapor Pressure | 0.3 mmHg at 20 °C | [1] |

| Flash Point | 90 °C (closed cup) | [3] |

| Refractive Index (n20/D) | 1.5618 | [3] |

| Solubility | Decomposes in water; soluble in organic solvents like chloroform (B151607) and N,N-Dimethylformamide. | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| Infrared (IR) | Strong absorption around 2260-2275 cm⁻¹ characteristic of the -N=C=O stretch. | [4] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 153. | [4] |

| ¹³C NMR | Signals characteristic of the aromatic carbons and the isocyanate carbon. | [5] |

| ¹H NMR | Signals in the aromatic region corresponding to the protons on the chlorophenyl ring. | [5] |

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols for handling and storage.

Hazard Identification

The compound is classified as acutely toxic if swallowed or inhaled, causes severe skin and eye irritation, and may cause allergic skin or respiratory reactions.[3] It is also very toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE) and Handling

When handling this compound, it is imperative to use appropriate personal protective equipment, including:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., butyl rubber) and protective clothing.

-

Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is necessary, especially when working outside a fume hood or with poor ventilation.

The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] It reacts with water to release carbon dioxide, which can cause pressure buildup in sealed containers.[1]

Storage and Incompatibilities

Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep containers tightly closed and protected from moisture. Incompatible materials include water, acids, bases, alcohols, and amines.[1]

Synthesis and Reactivity

The primary route for the synthesis of this compound is through the phosgenation of 4-chloroaniline (B138754). Its high reactivity makes it a valuable precursor for a variety of chemical transformations.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 4-chloroaniline with a phosgene (B1210022) equivalent, such as triphosgene (B27547), which is a safer alternative to gaseous phosgene.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 4-Chloroaniline using Triphosgene [6]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline in an anhydrous solvent such as ethyl acetate.

-

Addition of Triphosgene: Cool the solution in an ice bath. Slowly add a solution of triphosgene (0.33 to 0.4 equivalents) in the same anhydrous solvent to the cooled 4-chloroaniline solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.

Key Reactions of this compound

The electrophilic carbon atom of the isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water. These reactions are fundamental to its use as a building block in organic synthesis.

Caption: Key reactions of this compound.

Experimental Protocol: Synthesis of N,N'-bis(4-chlorophenyl)urea [1]

This reaction demonstrates the self-condensation of this compound in the presence of an acid catalyst.

-

Reaction Setup: In a suitable flask, dissolve this compound (1.0 g, 6.5 mmol) and p-toluenesulfonic acid (1.2 g, 6.5 mmol) in ethanol (B145695) (100 ml).

-

Reaction: Heat the solution for 1 hour.

-

Isolation: Filter the resulting solution. Evaporation of the solvent from the filtrate will yield the N,N'-bis(4-chlorophenyl)urea product as plates.

Applications in Drug Development and Agrochemicals

This compound is a crucial intermediate in the synthesis of various commercial products, particularly in the agrochemical and pharmaceutical industries. Its primary role is to introduce the 4-chlorophenylurea (B1664162) moiety into larger molecules.

Agrochemicals

A prominent application of this compound is in the production of the insecticide Diflubenzuron . This compound is a benzoylurea (B1208200) that acts as an insect growth regulator by inhibiting chitin (B13524) synthesis.

Experimental Protocol: Synthesis of Diflubenzuron (General Overview)

The synthesis involves the reaction of 2,6-difluorobenzamide (B103285) with this compound.[6]

-

Reaction: In a suitable solvent, 2,6-difluorobenzamide is reacted with this compound.

-

Purification: The resulting product, N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide (Diflubenzuron), is then purified through filtration, extraction, and recrystallization to obtain a high-purity product.[6]

Drug Development: Urea Derivatives as Kinase Inhibitors

While this compound itself is not a therapeutic agent, the urea derivatives synthesized from it have shown significant potential in drug discovery, particularly as anticancer agents. Many urea-containing compounds function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[7][8]

The general mechanism involves the urea moiety forming key hydrogen bonds within the ATP-binding pocket of the kinase, thereby inhibiting its activity and blocking downstream signaling pathways that promote cell proliferation and survival.

Caption: Urea derivatives as kinase inhibitors.

This inhibitory action makes urea derivatives derived from this compound valuable scaffolds in the design of targeted cancer therapies. Research has explored their efficacy against various cancer cell lines, with some compounds showing potent antiproliferative activity.[9]

Conclusion

This compound (CAS 104-12-1) is a highly versatile and reactive chemical intermediate with significant applications in the synthesis of agrochemicals and as a scaffold for drug discovery. Its proper handling and a thorough understanding of its reactivity are essential for its safe and effective use in research and industrial settings. The urea derivatives synthesized from this compound continue to be an area of active investigation, particularly in the development of novel kinase inhibitors for cancer therapy.

References

- 1. N,N′-Bis(4-chlorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 对氯苯异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Structural Analysis and Characterization of 4-Chlorophenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-Chlorophenyl isocyanate (CAS No: 104-12-1), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines its fundamental physicochemical properties, detailed spectroscopic data (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry), and standardized experimental protocols for its characterization. A detailed synthesis protocol from 4-chloroaniline (B138754) is also provided. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, quality control, and application of this versatile chemical compound.

Physicochemical Properties

This compound is a colorless to pale yellow crystalline solid or liquid with a sharp, pungent odor.[1] It is a moisture-sensitive compound and is soluble in various organic solvents.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClNO | [3] |

| Molecular Weight | 153.57 g/mol | [3] |

| Melting Point | 26-29 °C | [2] |

| Boiling Point | 203-204 °C | [2] |

| Density | 1.2 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.5618 | [4] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of 4-chloroaniline with a phosgene (B1210022) equivalent, such as triphosgene (B27547).[5]

Experimental Protocol: Synthesis from 4-Chloroaniline

This protocol is adapted from a general procedure for the synthesis of isocyanates using triphosgene.[5]

Materials:

-

4-chloroaniline

-

Triphosgene

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen gas

-

Flame-dried, three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice-water bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve triphosgene (1.1 equivalents) in anhydrous dichloromethane.

-

Slowly add a solution of 4-chloroaniline (1.0 equivalent) in anhydrous dichloromethane to the stirred triphosgene solution dropwise over 30 minutes.

-

After the addition is complete, cool the reaction mixture to -35 °C using an appropriate cooling bath.

-

Slowly add triethylamine (3.0 equivalents) dropwise to the cooled reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by vacuum distillation to yield the final product.[6]

Spectroscopic Characterization

The structural elucidation of this compound is routinely performed using a combination of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by a strong absorption band corresponding to the isocyanate group.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2275 | -N=C=O asymmetric stretch | Strong |

| ~1600, ~1500, ~1400 | Aromatic C=C stretching | Medium to Strong |

| ~1100 | C-Cl stretching | Medium |

| ~830 | p-disubstituted benzene (B151609) C-H out-of-plane bending | Strong |

3.1.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Instrumentation:

-

FTIR spectrometer equipped with a diamond ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the center of the ATR crystal to completely cover the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Data Processing:

-

The collected sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the aromatic substitution pattern and the presence of the isocyanate group.

¹H NMR Spectral Data (CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.27 | Doublet | 2H | Aromatic protons ortho to -NCO |

| ~7.01 | Doublet | 2H | Aromatic protons ortho to -Cl |

¹³C NMR Spectral Data (CDCl₃): [5]

| Chemical Shift (ppm) | Assignment |

| ~132.1 | Aromatic C-Cl |

| ~131.3 | Aromatic C-NCO |

| ~129.7 | Aromatic CH |

| ~125.9 | Aromatic CH |

3.2.1. Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in ~0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition (400 MHz Spectrometer):

-

Pulse Program: Standard single pulse (e.g., zg30)

-

Number of Scans: 8-16

-

Relaxation Delay (D1): 1-5 s

-

Acquisition Time (AQ): 2-4 s

-

Spectral Width (SW): 10-12 ppm

-

Temperature: 298 K

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals and determine the multiplicities.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) is a common method used for this analysis.

Mass Spectral Data (EI): [1]

| m/z | Relative Intensity | Assignment |

| 153 | High | [M]⁺ (Molecular ion) |

| 125 | Moderate | [M - CO]⁺ |

| 90 | Low | [C₆H₄Cl]⁺ |

| 63 | Low | [C₅H₃]⁺ |

3.3.1. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions (Typical):

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless mode)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Scan Range: m/z 40-400

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

-

Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

Crystallographic Data

As of the date of this publication, a comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for this compound. Therefore, detailed information on bond lengths and angles from X-ray crystallography is not included in this guide.

Conclusion

This technical guide has provided a detailed overview of the structural analysis and characterization of this compound. The presented data and experimental protocols for synthesis, FTIR, NMR, and MS serve as a valuable resource for researchers and professionals working with this important chemical intermediate. The combination of these analytical techniques allows for unambiguous identification and purity assessment, ensuring the quality and reliability of this compound in its various applications.

References

Spectral Analysis of 4-Chlorophenyl Isocyanate: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 4-chlorophenyl isocyanate, tailored for researchers, scientists, and professionals in drug development. The document summarizes available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers detailed experimental protocols for data acquisition, and illustrates the analytical workflow.

Spectral Data Summary

The following tables present the available quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Predicted Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| 2 x Ar-H (ortho to NCO) | 7.0 - 7.3 | Doublet | 7 - 9 | 2H |

| 2 x Ar-H (ortho to Cl) | 7.2 - 7.5 | Doublet | 7 - 9 | 2H |

Note: The exact chemical shifts can be influenced by the solvent and the concentration of the sample.

Table 2: ¹³C NMR Spectral Data

Similar to ¹H NMR, specific experimentally determined ¹³C NMR chemical shifts for this compound are not widely reported in publicly accessible databases.[2] A this compound molecule has five distinct carbon environments, which would result in five signals in the ¹³C NMR spectrum.

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) |

| C-NCO | 120 - 130 |

| C-Cl | 130 - 140 |

| 2 x C-H (ortho to NCO) | 118 - 125 |

| 2 x C-H (ortho to Cl) | 128 - 135 |

| N=C=O | 120 - 130 |

Table 3: IR Spectroscopy Data

The infrared spectrum of this compound is characterized by a very strong and sharp absorption band for the isocyanate functional group. A full spectrum is available from the Sadtler Research Laboratories IR prism collection (Spectrum number: 22271).[3]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2270 | Isocyanate (-N=C=O) | Asymmetric Stretch |

| 3100 - 3000 | Aromatic C-H | Stretch |

| 1600 - 1450 | Aromatic C=C | Stretch |

| ~1100 | C-Cl | Stretch |

Table 4: Mass Spectrometry Data

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.[3]

| m/z | Relative Abundance | Assignment |

| 153 | High | Molecular Ion [M]⁺ |

| 155 | ~1/3 of M⁺ | Isotope Peak [M+2]⁺ due to ³⁷Cl |

| 125 | High | [M - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

-

Gently swirl or sonicate the vial to ensure the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, relaxation delay).

-

Acquire the spectrum.

-

For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) or ethanol, and allow it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

-

Correlate the observed absorption bands with specific functional groups using correlation tables.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient vapor pressure, this can be done using a direct insertion probe.

-

Alternatively, the sample can be dissolved in a volatile solvent and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).

-

-

Mass Analysis:

-

The molecular ions and any fragment ions formed are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier detector records the abundance of each ion at a specific m/z value.

-

-

Data Processing:

-

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value typically corresponds to the molecular ion, which provides the molecular weight of the compound.

-

The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualized Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the spectroscopic methods described.

Caption: Logical workflow for chemical structure determination.

References

Solubility Profile of 4-Chlorophenyl Isocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chlorophenyl isocyanate in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of aromatic isocyanates.

Introduction to this compound

This compound (C₇H₄ClNO) is an aromatic isocyanate widely used as an intermediate in the synthesis of pharmaceuticals, herbicides, and other specialty chemicals. Its reactivity, driven by the isocyanate functional group (-N=C=O), makes it a versatile building block in organic synthesis. Understanding its solubility in different organic solvents is crucial for reaction optimization, purification processes, and formulation development.

Qualitative Solubility of this compound

This compound is generally described as being soluble in a range of organic solvents. However, it is important to note its reactivity, particularly with protic solvents such as alcohols and water, with which it can react to form urethanes and unstable carbamic acids, respectively. The compound is reported to decompose in water.[1][2][3][4][5]

The available qualitative solubility data is summarized in the table below.

| Solvent | Solvent Type | Qualitative Solubility | Source(s) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | [1] |

| Methanol (B129727) | Polar Protic | Soluble | [1] |

| Acetone | Polar Aprotic | Soluble | [6] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | [6] |

| Chloroform | Polar Aprotic | Very Slightly to Slightly Soluble | [1][2][4][6] |

| Glacial Acetic Acid | Polar Protic | Sparingly Soluble | [1] |

| Toluene | Non-polar | Soluble | [7][8] |

| Water | Polar Protic | Decomposes | [1][2][3][4][5] |

Note: "Soluble" is a general term found in several sources without further quantification.[3][6] The reactivity of this compound with protic solvents like methanol and glacial acetic acid should be considered, as this may affect the stability of the solution over time.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an aromatic isocyanate like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and quantifying the concentration of the dissolved solute in the supernatant.

3.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., GC-MS)

3.2. Experimental Workflow

Figure 1: Experimental workflow for determining the solubility of this compound.

3.3. Detailed Procedure

-

Preparation of the Stock Mixture: Accurately weigh an excess amount of this compound into a glass vial. The excess is crucial to ensure that a saturated solution is achieved. Add a precise volume of the anhydrous organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or incubator. Agitate the mixture for a sufficient period (e.g., 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature should be carefully controlled and recorded.

-

Phase Separation:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any remaining micro-particles.

-

-

Quantification:

-

Accurately weigh the filtered aliquot to determine its mass and calculate the volume if the density is known.

-

Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.

-

Analyze the dilutions using a validated analytical method, such as HPLC-UV. A standard curve should be prepared using known concentrations of this compound in the same solvent.

-

-

Calculation: The concentration of this compound in the saturated solution is determined from the analytical measurement and the dilution factor. The solubility is typically expressed in units such as g/100 mL or mol/L.

3.4. Considerations for Isocyanates

-

Moisture Sensitivity: Isocyanates are highly reactive with water. All glassware must be thoroughly dried, and anhydrous solvents should be used. The experiment should be conducted in a low-humidity environment, if possible.

-

Solvent Reactivity: When using protic solvents, the potential for reaction with the isocyanate group must be considered. It is advisable to analyze the samples as quickly as possible after preparation and to monitor for any degradation products.

-

Safety Precautions: this compound is toxic and a lachrymator. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors inherent to its molecular structure:

-

Polarity: The presence of the polar isocyanate group and the chloro substituent, combined with the nonpolar benzene (B151609) ring, results in a molecule with moderate polarity. This allows for solubility in a range of polar aprotic and some polar protic solvents.

-

Hydrogen Bonding: The isocyanate group can act as a hydrogen bond acceptor, which can enhance its solubility in protic solvents.

-

Molecular Size and Shape: The planar structure of the benzene ring influences how the molecule interacts with solvent molecules.

Conclusion

References

- 1. This compound | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infinitalab.com [infinitalab.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. guidechem.com [guidechem.com]

- 5. This compound CAS#: 104-12-1 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. P-CHLOROPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 4-Chlorophenyl Isocyanate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chlorophenyl isocyanate, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, details synthesis and reaction protocols, and discusses its primary applications and safety considerations.

Core Properties and Specifications

This compound is a reactive organic compound widely used as a building block in organic synthesis. Its properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNO | [1][2] |

| Linear Formula | ClC₆H₄NCO | [1] |

| Molecular Weight | 153.57 g/mol | [1][2] |

| CAS Number | 104-12-1 | [1] |

| Appearance | White to yellow crystalline solid or colorless to yellow liquid | [2] |

| Melting Point | 26-29 °C | |

| Boiling Point | 203-204 °C | |

| Density | 1.2 g/mL at 25 °C | [2] |

| Solubility | Decomposes in water; soluble in organic solvents. | [2] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the phosgenation of 4-chloroaniline (B138754). This method, while efficient, involves the use of highly toxic phosgene (B1210022) gas and requires stringent safety measures.

Caption: General synthesis pathway for this compound.

Experimental Protocol: General Phosgenation of 4-Chloroaniline

The following is a general procedure for the synthesis of this compound. Note that this process involves highly hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a scrubber system (to neutralize excess phosgene and HCl), dissolve 4-chloroaniline in an inert solvent such as toluene.

-

Phosgenation : Cool the solution and introduce phosgene gas at a controlled rate while maintaining a low temperature.

-

Heating and Reflux : After the initial reaction, the mixture is carefully heated to reflux to ensure complete conversion and to drive off excess phosgene and HCl.

-

Purification : The resulting solution is then purified, typically by distillation under reduced pressure, to yield pure this compound.

Key Reactions and Applications in Drug Development

This compound is a versatile reagent, primarily utilized for its electrophilic isocyanate group, which readily reacts with nucleophiles such as amines and alcohols. These reactions are fundamental in the synthesis of a wide range of compounds, including ureas and carbamates, many of which have applications in drug discovery and development.

Caption: Reaction pathways of this compound with amines and alcohols.

Synthesis of 4-Chlorophenylurea (B1664162) Derivatives

The reaction of this compound with ammonia (B1221849) or primary/secondary amines is a common method for preparing 4-chlorophenylurea derivatives.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-ethylurea

-

Reaction Setup : In a round-bottom flask, dissolve this compound in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).

-

Amine Addition : Slowly add a solution of ethylamine (B1201723) in THF to the isocyanate solution with stirring. The reaction is exothermic and should be cooled in an ice bath.

-

Reaction Completion : After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Isolation and Purification : The product will likely precipitate from the solution. The solid can be collected by filtration, washed with cold solvent, and dried. If necessary, the product can be further purified by recrystallization.

Synthesis of N-(4-chlorophenyl)carbamate Derivatives

The reaction with alcohols yields carbamates, which are also important intermediates in organic synthesis.

Experimental Protocol: Synthesis of Methyl N-(4-chlorophenyl)carbamate

-

Reaction Setup : Dissolve this compound in a dry, inert solvent like dichloromethane (B109758) in a flask equipped with a condenser and a drying tube.

-

Alcohol Addition : Add an equimolar amount of methanol (B129727) to the solution. A catalyst, such as a tertiary amine (e.g., triethylamine), can be added to accelerate the reaction.

-

Reaction Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

-

Work-up and Purification : Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme care.

-

Toxicity : It is toxic if inhaled or swallowed and can cause severe skin and eye irritation.[3]

-

Reactivity : It is highly reactive and moisture-sensitive. It reacts with water to release carbon dioxide, which can cause pressure buildup in sealed containers.[2] It is incompatible with strong acids, bases, alcohols, and amines.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its high reactivity, while beneficial for synthesis, also necessitates strict safety protocols. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective and safe utilization in research and development.

References

Unveiling the Risks: A Technical Guide to the Health and Safety Hazards of 4-Chlorophenyl Isocyanate Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl isocyanate (CPI), a reactive aromatic isocyanate, serves as a crucial intermediate in the synthesis of a variety of compounds, including pharmaceuticals and pesticides. However, its high reactivity also underpins a significant toxicological profile. Understanding the health and safety hazards associated with CPI exposure is paramount for ensuring the well-being of laboratory and industrial personnel. This in-depth technical guide provides a comprehensive overview of the known risks, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and procedural pathways.

Physicochemical Properties

A foundational understanding of the physicochemical characteristics of this compound is essential for safe handling and for predicting its environmental and biological fate.

| Property | Value | Reference |

| CAS Number | 104-12-1 | [1] |

| Molecular Formula | C₇H₄ClNO | [1] |

| Molecular Weight | 153.57 g/mol | [1] |

| Appearance | White to yellow crystalline solid | [2] |

| Melting Point | 26-29 °C | [1] |

| Boiling Point | 203-204 °C | [1] |

| Density | 1.2 g/mL at 25 °C | [1] |

| Flash Point | 90 °C (closed cup) | [1] |

| Solubility | Reacts with water | [2] |

Toxicological Data

Exposure to this compound can lead to a range of adverse health effects, from acute toxicity to sensitization. The following tables summarize the available quantitative toxicological data.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 138 mg/kg | [3] |

| LD₅₀ | Mouse | Oral | 450 mg/kg | [3] |

| LC₅₀ | Rat | Inhalation | 113 mg/m³/4h | [3] |

| LC₅₀ | Mouse | Inhalation | 53 mg/m³ | [3] |

| Dermal LDLo | Rabbit | Dermal | 6 g/kg | [3] |

Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Moderate (20 mg/24H) | [3] |

| Eye Irritation | Rabbit | Severe (100 mg/24H) | [3] |

| Respiratory Sensitization | Human | May cause allergy or asthma symptoms | [4][5] |

| Skin Sensitization | Human | May cause an allergic skin reaction | [3] |

Health and Safety Hazards

Acute Effects

Exposure to this compound can cause immediate and severe health effects. It is classified as toxic if swallowed and fatal if inhaled.[4][5] Short-term exposure can lead to:

-

Respiratory System: Severe irritation of the respiratory tract, potentially causing sore throat, coughing, labored breathing, and in high concentrations, fatal pulmonary edema.[3] It may also trigger asthma-like symptoms or breathing difficulties.[4][5]

-

Eyes: Causes serious eye damage, including a burning sensation, redness, tearing, inflammation, and possible corneal injury.[3][5] It is a lachrymator, meaning it stimulates tear production.[3]

-

Skin: Causes skin irritation and may be harmful if absorbed through the skin.[3][5]

-

Gastrointestinal Tract: If ingested, it may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[3]

Chronic Effects

Repeated or prolonged exposure to isocyanates, including this compound, can lead to long-term health problems:

-

Respiratory Sensitization: The most significant chronic effect is the development of respiratory sensitization, leading to occupational asthma.[6][7] Once sensitized, even exposure to very low levels of the chemical can trigger a severe asthmatic reaction.[8]

-

Skin Sensitization: Repeated skin contact can lead to allergic contact dermatitis, an allergic reaction that becomes evident upon re-exposure.[3]

-

Lung Damage: Chronic overexposure to isocyanates has been reported to cause lung damage, including a permanent decrease in lung function.[3]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is currently limited information available regarding the carcinogenic, mutagenic, or reproductive effects of this compound. It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[4] However, some isocyanates are known to be genotoxic, and further research is needed to fully elucidate the long-term systemic toxicity of CPI.[2]

Experimental Protocols

To assess the toxicological profile of chemicals like this compound, standardized experimental protocols are employed. Below are detailed methodologies for key toxicological endpoints.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical.[9]

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the mouse ear. A substance is identified as a sensitizer (B1316253) if it induces a dose-dependent and significant increase in lymphocyte proliferation compared to vehicle-treated controls.[10]

Methodology:

-

Animals: Typically, female mice of a CBA/Ca or CBA/J strain are used. A minimum of four animals are used per dose group.[3]

-

Dose and Vehicle Selection: At least three concentrations of the test substance, plus a vehicle control and a positive control, are used. The vehicle should be chosen to solubilize the test substance and facilitate dermal absorption; a common choice is a mixture of acetone (B3395972) and olive oil.[11]

-

Application: For three consecutive days, 25 µL of the test substance formulation or vehicle is applied to the dorsal surface of each ear of the mice.[8]

-

Lymphocyte Proliferation Measurement: On day 6, a solution containing ³H-methyl thymidine (B127349) is injected intravenously. This radiolabel is incorporated into the DNA of proliferating cells.[10]

-

Data Collection and Analysis: Five hours after the thymidine injection, the mice are euthanized, and the draining auricular lymph nodes are excised. The lymph nodes are processed to create a single-cell suspension, and the incorporation of ³H-methyl thymidine is measured using a β-scintillation counter. The stimulation index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3.[10]

Caption: Workflow for the Murine Local Lymph Node Assay (OECD 429).

In Vitro Cytotoxicity: Neutral Red Uptake (NRU) Assay

The NRU assay is a common method to assess the cytotoxicity of a chemical on cultured cells.[1]

Principle: The assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.[12]

Methodology:

-

Cell Culture: A suitable cell line (e.g., Balb/c 3T3 fibroblasts or human keratinocytes) is cultured in 96-well plates until they reach approximately 80% confluency.[1]

-

Compound Treatment: The cells are then exposed to various concentrations of this compound (typically dissolved in a suitable solvent like DMSO at a final concentration of ≤0.5%) for a defined period (e.g., 24 hours).[1]

-

Neutral Red Incubation: After the exposure period, the treatment medium is removed, and the cells are incubated with a medium containing neutral red for approximately 2-3 hours.[12]

-

Dye Extraction and Quantification: The cells are then washed to remove any unincorporated dye. A solubilization solution (e.g., acidified ethanol) is added to each well to extract the dye from the lysosomes of the viable cells.[12] The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of around 540 nm.[1]

-

Data Analysis: The results are expressed as a percentage of the viability of the untreated control cells. The IC₅₀ value (the concentration of the test substance that reduces cell viability by 50%) is then calculated.[13]

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[14]

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[15]

Methodology:

-

Bacterial Strains: At least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are typically used to detect different types of mutations (frameshift and base-pair substitutions).[16]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a rat liver homogenate that mimics mammalian metabolism. This is important because some chemicals become mutagenic only after being metabolized.[14]

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a small amount of histidine (to allow for a few cell divisions, which is necessary for mutations to be expressed).[5]

-

Plating and Incubation: The treated bacteria are then plated on a minimal agar (B569324) medium that lacks histidine. The plates are incubated for 48-72 hours.[5]

-

Data Analysis: The number of revertant colonies (colonies that have grown on the histidine-free medium) is counted for each concentration of the test substance and compared to the number of spontaneous revertant colonies in the negative control group. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible and significant positive response in at least one strain.[2]

Signaling Pathway: Isocyanate-Induced Respiratory Sensitization

The precise molecular mechanisms underlying isocyanate-induced asthma are complex and not fully elucidated, but a general pathway has been proposed.[4][6]

Isocyanates are highly reactive electrophiles that can readily form adducts with endogenous proteins in the respiratory tract. These modified proteins can be recognized as foreign by the immune system, initiating an allergic response.

Caption: Proposed signaling pathway for isocyanate-induced respiratory sensitization.

Conclusion

This compound presents significant health and safety risks that necessitate stringent control measures in any research or industrial setting. Its acute toxicity, particularly via inhalation, and its potential to cause respiratory and dermal sensitization are of primary concern. This guide has provided a detailed overview of these hazards, supported by available toxicological data and standardized experimental protocols. A thorough understanding of these risks and the implementation of appropriate safety protocols are essential for the protection of all personnel working with this reactive chemical. Continuous vigilance and adherence to established safety guidelines are crucial for mitigating the potential for adverse health effects.

References

- 1. assaygenie.com [assaygenie.com]

- 2. droracle.ai [droracle.ai]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Mechanisms of occupational asthma induced by isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 9. flashpointsrl.com [flashpointsrl.com]

- 10. oecd.org [oecd.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. re-place.be [re-place.be]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Ames test - Wikipedia [en.wikipedia.org]

- 15. microbiologyinfo.com [microbiologyinfo.com]

- 16. biotoxicity.com [biotoxicity.com]

Reactivity Profile of Aryl Isocyanates with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of aryl isocyanates with various nucleophiles, a cornerstone of synthetic chemistry with significant applications in materials science and drug development. The document details the kinetics, mechanisms, and experimental protocols for these reactions, presenting quantitative data in a structured format to facilitate comparison and application in research and development.

Core Principles of Aryl Isocyanate Reactivity

Aryl isocyanates (Ar-N=C=O) are highly reactive electrophiles due to the electron-withdrawing nature of the aromatic ring and the inherent polarity of the isocyanate group. The central carbon atom is electron-deficient and serves as the primary site for nucleophilic attack. The reactivity of aryl isocyanates is influenced by both the electronic properties of the substituents on the aromatic ring and the nature of the attacking nucleophile.

General Reactivity Trend: Electron-withdrawing groups on the aryl ring increase the electrophilicity of the isocyanate carbon, leading to faster reaction rates. Conversely, electron-donating groups decrease reactivity.[1] The general order of reactivity for the isocyanate group is enhanced by electron-attracting groups, for example: ArSO₂NCO > ArNCO (where Ar = p-NO₂C₆H₄- > p-ClC₆H₄- > p-tolyl > anisyl) > alkylNCO.[2]

The reaction with nucleophiles typically proceeds via a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon of the isocyanate group. This is followed by proton transfer to the nitrogen atom, resulting in the formation of a stable adduct.

Quantitative Reactivity Data

The following tables summarize the kinetic data for the reactions of aryl isocyanates with common nucleophiles.

Reaction with Amines (Urea Formation)

The reaction of aryl isocyanates with amines is extremely rapid and typically does not require catalysis, leading to the formation of ureas.[3] Primary aliphatic amines are generally more reactive than aromatic amines due to their higher basicity and lower steric hindrance.

Table 1: Relative Reaction Rates of Phenyl Isocyanate with Various Nucleophiles

| Nucleophile | Relative Rate Constant |

| Primary Aliphatic Amine (R-NH₂) | 100,000 |

| Secondary Aliphatic Amine (RR'NH) | 20,000 - 50,000 |

| Primary Aromatic Amine (Ar-NH₂) | 200 - 300 |

| Primary Hydroxyl (RCH₂-OH) | 100 |

Data sourced from Poliuretanos.[3]

Reaction with Alcohols (Urethane Formation)

The reaction of aryl isocyanates with alcohols to form urethanes (carbamates) is generally slower than the reaction with amines and is often catalyzed by tertiary amines or organometallic compounds. The reactivity of alcohols follows the order: primary > secondary > tertiary, primarily due to steric hindrance.[4]

Table 2: Kinetic Parameters for the Reaction of Phenyl Isocyanate with Alcohols

| Alcohol | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) | Activation Energy (kJ/mol) |

| 1-Propanol | THF | 25 | - | 35.4 (calculated) |

| 2-Propanol | - | 25 | - | - |

| Cyclohexanol | - | 25 | - | - |

| n-Butanol | Toluene (B28343) | 25 | - | 17-54 |

Note: Quantitative rate constants for alcoholysis are highly dependent on reaction conditions, including the presence of catalysts and the concentration of the alcohol itself, which can act as a catalyst.[4][5][6]

Reaction with Water (Hydrolysis)

The hydrolysis of aryl isocyanates proceeds through an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to form a urea (B33335). The uncatalyzed hydrolysis of phenyl isocyanate has been shown to involve two molecules of water, one acting as a nucleophile and the other as a general base.[7]

Table 3: Kinetic Data for the Hydrolysis of Aryl Isocyanates

| Aryl Isocyanate | Solvent | Temperature (°C) | Observations |

| Phenyl Isocyanate | Water | 30 | Subject to general base catalysis by tertiary amines. |

| p-Tolyl Isocyanate | N,N-Dimethylformamide | 20-50 | Appreciable amount of intermediate p-toluidine (B81030) detected. |

Activation energy for the hydrolysis of p-tolyl isocyanate is reported to be 42.39 kJ/mol.[8]

Experimental Protocols

Synthesis of N,N'-Diphenylurea from Phenyl Isocyanate and Aniline (B41778)

Materials:

-

Aniline

-

Phenyl Isocyanate

-

Toluene (anhydrous)

Procedure:

-

Dissolve aniline (1.0 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add a solution of phenyl isocyanate (1.0 equivalent) in anhydrous toluene to the aniline solution at room temperature with continuous stirring.

-

The reaction is exothermic, and the product, N,N'-diphenylurea, will precipitate out of the solution as a white solid.

-

After the addition is complete, continue stirring for 30 minutes to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold toluene to remove any unreacted starting materials.

-

Dry the product in a vacuum oven.

Synthesis of Ethyl Phenylcarbamate from Phenyl Isocyanate and Ethanol (B145695)

Materials:

-

Phenyl Isocyanate

-

Ethanol (absolute)

-

Triethylamine (B128534) (catalyst, optional)

-

Anhydrous diethyl ether (solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl isocyanate (1.0 equivalent) in anhydrous diethyl ether.

-

Add absolute ethanol (1.1 equivalents) to the solution. For a faster reaction, a catalytic amount of triethylamine (e.g., 0.1 equivalents) can be added.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For a faster reaction, the mixture can be gently heated to reflux.

-

Once the reaction is complete (as indicated by the disappearance of the phenyl isocyanate spot on TLC), remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Visualizations

Reaction Mechanisms

Caption: General mechanisms for the reaction of aryl isocyanates with amines and alcohols.

Experimental Workflow for Urea Synthesis

Caption: Step-by-step workflow for the synthesis of N,N'-diphenylurea.

Applications in Drug Development

The reactivity of aryl isocyanates makes them valuable reagents in drug development, particularly for the conjugation of small molecules to larger biomolecules or for the synthesis of compounds with specific biological activities.

Isocyanate-Mediated Chemical Tagging

Isocyanates can be used to append chemical tags (e.g., biotin, fluorescent probes) to drug-like small molecules that possess nucleophilic functional groups such as amines, phenols, and alcohols. This strategy is employed for target identification and validation studies.

Caption: Workflow for isocyanate-mediated chemical tagging of a drug molecule.

Linkers in Antibody-Drug Conjugates (ADCs)

In the field of oncology, aryl isocyanates can be used in the synthesis of linkers that connect a cytotoxic drug to a monoclonal antibody. The resulting antibody-drug conjugate (ADC) can selectively deliver the potent drug to cancer cells that express a specific antigen on their surface. The stability of the formed urea or urethane bond within the linker is crucial for the efficacy and safety of the ADC.

Biological Signaling Pathways

While aryl isocyanates themselves are generally too reactive for direct therapeutic use, the urea and urethane moieties formed from their reactions are common structural motifs in many approved drugs. The stability and hydrogen-bonding capabilities of these groups can be critical for the binding of the drug to its biological target, thereby modulating signaling pathways involved in disease. For instance, many kinase inhibitors incorporate a urea or urethane linkage to interact with the hinge region of the kinase domain. Furthermore, exposure to isocyanates has been shown to affect various biological pathways, including chromatin structure, DNA damage response, and oxidative stress, which is an important consideration in the toxicological assessment of these compounds.[9]

This guide provides a foundational understanding of the reactivity of aryl isocyanates. For specific applications, it is crucial to consult the primary literature for detailed kinetic data and optimized reaction conditions relevant to the substrates and solvents of interest.

References

- 1. ruccs.rutgers.edu [ruccs.rutgers.edu]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]

- 5. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]